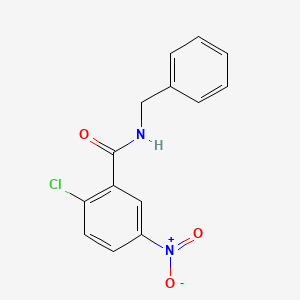

N-Benzyl-2-chloro-5-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-chloro-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c15-13-7-6-11(17(19)20)8-12(13)14(18)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNKHLNFCWPFLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355294 | |

| Record name | N-Benzyl-2-chloro-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83909-69-7 | |

| Record name | N-Benzyl-2-chloro-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Benzamide Chemical Space

Benzamides are a significant class of organic compounds characterized by a benzene (B151609) ring attached to a carboxamide group. bldpharm.comcymitquimica.com The parent compound, benzamide (B126) (C₇H₇NO), is a white solid that is slightly soluble in water and more so in organic solvents. bldpharm.comcymitquimica.com The benzamide scaffold is a common feature in numerous biologically active molecules and serves as a versatile building block in organic synthesis. cymitquimica.comsigmaaldrich.com

N-Benzyl-2-chloro-5-nitrobenzamide is a substituted benzamide, meaning its core benzamide structure has been modified with additional functional groups. Specifically, it features:

A benzyl (B1604629) group attached to the nitrogen of the amide, making it an N-substituted benzamide.

A chloro group at the 2-position of the benzene ring.

A nitro group at the 5-position of the benzene ring.

These substitutions significantly alter the electronic and steric properties of the parent benzamide molecule, thereby influencing its potential chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of Benzamide and this compound

| Property | Benzamide | This compound |

| CAS Number | 55-21-0 fluorochem.co.uk | 83909-69-7 |

| Molecular Formula | C₇H₇NO bldpharm.com | C₁₄H₁₁ClN₂O₃ |

| Molar Mass | 121.14 g/mol fluorochem.co.uk | 290.71 g/mol |

Note: Detailed physicochemical data for this compound is limited due to a lack of extensive research.

Overview of Research Trajectories for N Benzyl 2 Chloro 5 Nitrobenzamide

Currently, there is a notable absence of published research focusing specifically on N-Benzyl-2-chloro-5-nitrobenzamide. Its primary availability appears to be through chemical suppliers for research purposes. sigmaaldrich.com However, based on the known activities of related compounds, several potential research trajectories can be proposed.

The synthesis of related N-substituted benzamides is often achieved through the reaction of a substituted benzoic acid with an appropriate amine. For instance, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives involves the conversion of the corresponding benzoic acid to an acid chloride, which is then reacted with various amines. A similar strategy could likely be employed for the synthesis of this compound, starting from 2-chloro-5-nitrobenzoic acid and benzylamine (B48309). The starting material, 2-chloro-5-nitrobenzoic acid, can be prepared via the nitration of o-chlorobenzoic acid.

Given the structural motifs present in this compound, future research could explore its potential in areas such as:

Antimicrobial activity: The presence of both a nitro group and a halogenated benzene (B151609) ring suggests a potential for antimicrobial properties, as these features are found in various antimicrobial agents.

Enzyme inhibition: Benzamide (B126) derivatives have been investigated as inhibitors of various enzymes. The specific substitution pattern of this compound could confer selectivity for certain enzyme targets.

Materials science: The nitro group can influence the electronic properties of the molecule, suggesting potential applications in the development of novel organic materials.

Significance of Halogenated Nitrobenzamide Scaffolds in Medicinal Chemistry

Precursor Synthesis and Intermediate Transformations

The successful synthesis of this compound is predicated on the efficient preparation of its constituent precursors: 2-chloro-5-nitrobenzoic acid and benzylamine (B48309). The methodologies for producing these key intermediates are well-established and offer various routes to obtain the desired starting materials.

Synthesis of 2-Chloro-5-nitrobenzoic Acid Derivatives

The primary precursor, 2-chloro-5-nitrobenzoic acid, is most commonly synthesized through the nitration of o-chlorobenzoic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring.

One established method involves the careful addition of a nitrating mixture, typically composed of nitric acid and sulfuric acid, to o-chlorobenzoic acid at a controlled temperature. For instance, a mixture of nitric acid and sulfuric acid can be added dropwise to a solution of o-chlorobenzoic acid in sulfuric acid while maintaining the temperature below 0°C to minimize the formation of unwanted by-products. nih.gov Following the addition, the reaction mixture is typically stirred for several hours at room temperature and then gently heated before being poured onto ice to precipitate the product. The crude 2-chloro-5-nitrobenzoic acid is then collected by filtration and can be purified by recrystallization from boiling water, yielding a pure product with a melting point of 164-165°C. nih.gov

Another protocol describes a similar nitration process where concentrated sulfuric acid and o-chlorobenzoic acid are mixed, and nitric acid is added dropwise while maintaining the temperature between 30 and 40°C. nih.gov After a period of insulation, the reaction mixture is processed to isolate the crude product. This method also highlights the formation of the 2-chloro-3-nitrobenzoic acid isomer as a significant by-product. nih.gov Purification strategies, such as alkaline dissolution followed by acid precipitation, are employed to separate the desired 2-chloro-5-nitrobenzoic acid from its isomer and achieve higher purity. nih.gov

The reaction conditions for the nitration of o-chlorobenzoic acid can be varied to optimize the yield and purity of the desired product. The table below summarizes different reported conditions.

Table 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid via Nitration of o-Chlorobenzoic Acid

| Reagents | Temperature | Duration | Yield | Reference |

| o-Chlorobenzoic acid, 100% H₂SO₄, 80% HNO₃ | < 0°C, then RT, then 60°C | ~1 hour addition, 10-12 hours at RT | ~92% | nih.gov |

| o-Chlorobenzoic acid, concentrated H₂SO₄, HNO₃ | 30-40°C | > 2 hours | - | nih.gov |

Preparation of Benzylamine Substrates

Benzylamine, the second key precursor, can be prepared through several synthetic routes. A common industrial method involves the reaction of benzyl (B1604629) chloride with ammonia (B1221849). acs.orgacs.org This nucleophilic substitution reaction, however, can lead to the formation of a mixture of primary, secondary, and tertiary amines, reducing the yield of the desired benzylamine. acs.org To circumvent this, an excess of ammonia is often employed to favor the formation of the primary amine. acs.org

Another widely used method is the reductive amination of benzaldehyde (B42025). This can be achieved by reacting benzaldehyde with ammonia in the presence of a reducing agent, such as hydrogen gas over a Raney nickel catalyst. acs.org This process typically involves a solvent like methanol (B129727) and is carried out under pressure and elevated temperature. acs.org

A laboratory-scale preparation involves the reaction of benzyl chloride with hexamethylenetetramine, followed by acidic hydrolysis to yield benzylamine hydrochloride. The free base can then be liberated by treatment with a strong base and purified by distillation. acs.org

The choice of synthetic method for benzylamine often depends on the desired scale of production and the available starting materials.

Amide Bond Formation Strategies for this compound Synthesis

The pivotal step in the synthesis of this compound is the formation of the amide bond between 2-chloro-5-nitrobenzoic acid and benzylamine. This transformation can be accomplished through several distinct strategies, each with its own set of advantages and reaction conditions.

Conventional Coupling Protocols

Conventional methods for amide bond formation typically involve the activation of the carboxylic acid group of 2-chloro-5-nitrobenzoic acid to make it more susceptible to nucleophilic attack by the amine. A common approach is the conversion of the carboxylic acid to its corresponding acid chloride. researchgate.net

This can be achieved by treating 2-chloro-5-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF). researchgate.net The resulting 2-chloro-5-nitrobenzoyl chloride is a highly reactive intermediate that readily reacts with benzylamine to form the desired amide, this compound. The reaction is typically carried out in a suitable solvent, and the product can be isolated and purified using standard techniques. While a direct and detailed protocol for this specific reaction is not extensively reported, the general procedure is a cornerstone of organic synthesis.

Metal-Catalyst-Free Amination Approaches

In a move towards more environmentally benign synthetic methods, metal-catalyst-free amination reactions have been developed. One such approach for the synthesis of N-substituted anthranilic acid derivatives involves the direct reaction of 2-chloro-5-nitrobenzoic acid with amines in superheated water. nih.gov

In this method, 2-chloro-5-nitrobenzoic acid is heated with benzylamine in water at elevated temperatures, typically between 150-190°C. The reaction is often facilitated by the presence of a base, such as potassium carbonate, which acts as a proton scavenger. nih.gov This approach has been shown to be effective for the coupling of 2-chloro-5-nitrobenzoic acid with various amines, including benzylamine, affording the corresponding N-substituted products in good yields. For the reaction with benzylamine, a yield of 90% has been reported after 2 hours at 150°C. nih.gov This method offers a simple, environmentally friendly alternative to traditional coupling methods that often rely on metal catalysts and organic solvents. nih.gov

Table 2: Metal-Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid with Benzylamine

| Amine | Base | Solvent | Temperature | Duration | Yield | Reference |

| Benzylamine | Potassium Carbonate | Water | 150°C | 2 hours | 90% | nih.gov |

Microwave-Assisted Synthetic Routes for Benzamide Formation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The synthesis of N-substituted 5-nitroanthranilic acid derivatives, including those derived from benzylamine, has been successfully achieved using a catalyst-free, microwave-assisted amination reaction. acs.org

In this approach, a mixture of 2-chloro-5-nitrobenzoic acid and the amine, such as benzylamine, is subjected to microwave irradiation without the need for a solvent or a catalyst. acs.org The reaction proceeds rapidly, with high yields of the desired product being obtained in a matter of minutes (typically 5-30 minutes) at temperatures ranging from 80-120°C. acs.org This method is not only efficient and scalable but also aligns with the principles of green chemistry by minimizing waste and energy consumption. The direct reaction of 2-chloro-5-nitrobenzoic acid with benzylamine under these conditions would be expected to yield N-benzyl-2-amino-5-nitrobenzoic acid, a close analogue of the target compound.

Regioselective Synthesis and Functionalization Considerations

The creation of this compound hinges on the precise introduction of a nitro group onto the 2-chlorobenzoic acid backbone. This electrophilic aromatic substitution reaction is highly influenced by the directing effects of the substituents already present on the benzene ring.

The starting material, 2-chlorobenzoic acid, possesses two deactivating groups: the chloro group and the carboxylic acid group. The chloro group is an ortho, para-director, while the carboxylic acid group is a meta-director. The nitration of 2-chlorobenzoic acid with a mixture of nitric acid and sulfuric acid typically yields a mixture of isomers, primarily the desired 2-chloro-5-nitrobenzoic acid and the undesired 2-chloro-3-nitrobenzoic acid. rsc.orgnsf.gov

The regioselectivity of this reaction is critically dependent on the reaction conditions, particularly temperature. To favor the formation of the 5-nitro isomer, the reaction is generally carried out at low temperatures, typically below 0°C. prepchem.com This is because the position para to the chlorine atom (C5) is sterically more accessible than the position ortho to it (C3), which is flanked by the bulky carboxylic acid group. Lowering the temperature enhances the kinetic control of the reaction, favoring the sterically less hindered product.

The general procedure for the nitration involves the slow, dropwise addition of a nitrating mixture (e.g., nitric acid in sulfuric acid) to a solution of 2-chlorobenzoic acid in concentrated sulfuric acid, while maintaining a low temperature. prepchem.com After the reaction is complete, the product is typically isolated by pouring the reaction mixture onto ice, followed by filtration and recrystallization to purify the 2-chloro-5-nitrobenzoic acid from its isomers. prepchem.com

The subsequent functionalization to form the final amide is achieved through the coupling of 2-chloro-5-nitrobenzoic acid with benzylamine. A common method involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. This can be achieved by converting the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride in the presence of a catalytic amount of a solvent like dimethylformamide (DMF). nih.gov The resulting 2-chloro-5-nitrobenzoyl chloride is then reacted with benzylamine to yield this compound. nih.gov

| Reactant 1 | Reactant 2 | Reagents | Product | Key Considerations | Reference(s) |

| 2-Chlorobenzoic Acid | Nitric Acid | Sulfuric Acid | 2-Chloro-5-nitrobenzoic acid | Temperature control is crucial for regioselectivity, favoring the 5-nitro isomer. | rsc.orgprepchem.com |

| 2-Chloro-5-nitrobenzoic acid | Benzylamine | Thionyl Chloride, DMF | This compound | Formation of the intermediate acyl chloride enhances reactivity. | nih.gov |

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound can be made more environmentally benign by adopting greener alternatives to traditional methods.

One of the key areas for improvement is the amidation step. Traditional methods often employ stoichiometric amounts of coupling reagents, which generate significant waste. researchgate.net A greener approach involves the use of catalysts that can promote the direct amidation of the carboxylic acid with the amine.

Catalytic Amidation:

Boric acid has emerged as a simple, inexpensive, and environmentally friendly catalyst for direct amidation reactions. researchgate.net The proposed mechanism involves the formation of a mixed anhydride (B1165640) between the boric acid and the carboxylic acid, which then acts as the acylating agent. semanticscholar.org This catalytic cycle regenerates the boric acid, reducing waste. The reaction is typically carried out under reflux conditions in a suitable solvent.

Solvent-Free Synthesis:

Another significant green chemistry approach is the use of solvent-free reaction conditions. Solvents are a major contributor to chemical waste, and their elimination simplifies purification and reduces environmental impact. Solvent-free amidation of carboxylic acids and amines can be achieved by heating the neat reactants, sometimes in the presence of a catalyst. For instance, a method has been reported for the solvent-free synthesis of amides from carboxylic acids and urea (B33335) (as an ammonia source) using boric acid as a catalyst. researchgate.net Similar principles can be applied to the reaction with benzylamine. The use of methoxysilanes as coupling agents has also been demonstrated for solvent-free amide bond formation. rsc.orgnih.gov

Alternative Energy Sources:

The use of alternative energy sources like ultrasound has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times. Ultrasound-assisted synthesis can be a valuable tool in green chemistry. researchgate.net In the context of amidation, ultrasound irradiation can enhance the rate of reaction between the carboxylic acid and the amine, potentially reducing the need for harsh reagents or prolonged heating. researchgate.net

| Green Chemistry Approach | Description | Advantages | Potential Application in Synthesis | Reference(s) |

| Catalytic Amidation | Use of boric acid as a catalyst for the direct reaction of 2-chloro-5-nitrobenzoic acid and benzylamine. | Reduces waste from stoichiometric coupling reagents, uses an environmentally benign catalyst. | Direct synthesis of the final product from its precursors. | researchgate.netsemanticscholar.org |

| Solvent-Free Synthesis | Performing the amidation reaction by heating the neat reactants, potentially with a catalyst. | Eliminates solvent waste, simplifies purification, reduces environmental impact. | Amidation of 2-chloro-5-nitrobenzoic acid with benzylamine without a solvent. | researchgate.netrsc.orgnih.gov |

| Ultrasound-Assisted Synthesis | Application of ultrasonic irradiation to accelerate the amidation reaction. | Shorter reaction times, potentially higher yields, and reduced energy consumption. | Enhancing the rate of the amidation step. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and through-space relationships of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis for this compound

Proton (¹H) NMR spectroscopy of this compound is anticipated to reveal a series of distinct signals corresponding to the various protons in the molecule. The aromatic region would be the most complex, showing signals for the protons on both the nitrophenyl and benzyl rings. The protons of the 2-chloro-5-nitrophenyl group are expected to appear as a set of multiplets due to their spin-spin coupling. The proton ortho to the nitro group would likely be the most downfield-shifted due to the strong electron-withdrawing nature of the nitro group.

The five protons of the benzyl group would also resonate in the aromatic region, likely as a complex multiplet. The methylene (B1212753) (-CH2-) protons of the benzyl group are expected to appear as a doublet, coupled to the adjacent amide proton (NH). This signal's chemical shift would be influenced by the neighboring amide and phenyl groups. The amide proton itself would likely appear as a broad singlet or a triplet, its chemical shift and multiplicity being solvent and temperature-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Amide (NH) | 8.5 - 9.5 | Broad Singlet / Triplet | - |

| Aromatic (2-chloro-5-nitrophenyl) | 7.8 - 8.4 | Multiplets | - |

| Aromatic (Benzyl) | 7.2 - 7.5 | Multiplets | - |

Carbon-13 (¹³C) NMR Spectral Analysis for this compound

The Carbon-13 (¹³C) NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the amide group is characteristically found at the most downfield region of the spectrum, typically between 160-170 ppm.

The aromatic carbons will appear in the range of 110-150 ppm. The carbons directly attached to the electron-withdrawing chloro and nitro groups will have their chemical shifts significantly influenced. The carbon bearing the nitro group is expected to be shifted downfield, while the carbon attached to the chlorine atom will also show a downfield shift. The carbon atoms of the benzyl group will also give rise to a set of signals in the aromatic region. The methylene carbon of the benzyl group will appear in the aliphatic region, typically around 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 164 - 168 |

| Aromatic (C-NO₂) | 145 - 150 |

| Aromatic (C-Cl) | 130 - 135 |

| Aromatic (other) | 120 - 140 |

Advanced 2D NMR Techniques for Connectivity and Stereochemical Elucidation

While ¹H and ¹³C NMR provide foundational information, two-dimensional (2D) NMR techniques are indispensable for definitively establishing the connectivity of atoms. Techniques such as COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling networks, confirming the relationships between adjacent protons on the aromatic rings and the coupling between the methylene and amide protons.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating protons to their directly attached carbons (HSQC) and to carbons two or three bonds away (HMBC). For instance, an HMBC experiment would show a correlation between the methylene protons and the carbonyl carbon, as well as with the carbons of the benzyl ring, thus confirming the N-benzyl amide linkage. These techniques are instrumental in assembling the complete molecular structure from the individual NMR signals.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy of this compound.mdpi.comchemicalbook.com

The IR spectrum of this compound would exhibit several characteristic absorption bands. A prominent feature would be the N-H stretching vibration of the secondary amide, typically appearing as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group is another strong and characteristic absorption, expected around 1640-1680 cm⁻¹.

The presence of the nitro group would be confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. nih.gov Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-Cl stretching vibration would appear in the fingerprint region, generally between 600-800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | 3300 - 3500 |

| Amide (C=O) | Stretch | 1640 - 1680 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Aromatic (C-H) | Stretch | > 3000 |

Raman Spectroscopy for Molecular Vibrational Analysis.mdpi.com

Raman spectroscopy, a complementary technique to IR, provides information on molecular vibrations. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. mdpi.com Similarly, the aromatic ring vibrations, particularly the ring breathing modes, are often prominent in the Raman spectrum. The C-Cl stretch would also be observable in the Raman spectrum. By combining IR and Raman data, a more complete picture of the vibrational modes of this compound can be obtained, further confirming its structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization. For this compound, while a publicly cataloged spectrum is not available, a theoretical fragmentation pathway can be constructed based on the established principles of mass spectrometry and the known behavior of its constituent functional groups: the 2-chloro-5-nitrobenzoyl core and the N-benzyl group.

The molecular formula of this compound is C₁₄H₁₁ClN₂O₃, yielding a molecular weight of approximately 290.71 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 290/292, reflecting the isotopic abundance of chlorine (³⁵Cl/³⁷Cl).

The fragmentation is predicted to follow several key pathways:

Alpha-Cleavage: The bond between the carbonyl carbon and the nitrogen atom can cleave, but the most characteristic cleavage for N-benzyl amides is the benzylic C-N bond cleavage.

Benzylic and Tropylium (B1234903) Ion Formation: A primary fragmentation pathway for benzylamines and related structures involves the cleavage of the bond between the benzylic carbon and the nitrogen atom. core.ac.uknih.gov This results in the formation of a stable benzyl cation (C₇H₇⁺) or its rearranged, highly stable tropylium ion isomer, which gives a prominent peak at m/z 91. nih.gov

Amide Bond Cleavage: Cleavage of the amide C-N bond can occur, leading to the formation of the 2-chloro-5-nitrobenzoyl cation. This acylium ion is resonance-stabilized and would produce a strong signal at m/z 184/186. This fragment can subsequently lose carbon monoxide (CO) to yield a 2-chloro-5-nitrophenyl cation at m/z 156/158.

Loss of Nitro Group: The nitro group (NO₂) can be lost as a radical, leading to a fragment ion from the parent molecule.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Structural Formula of Fragment | Fragmentation Pathway |

|---|---|---|---|

| 290 | Molecular Ion [M]⁺˙ | [C₁₄H₁₁ClN₂O₃]⁺˙ | Parent Molecule |

| 184 | [2-chloro-5-nitrobenzoyl]⁺ | [C₇H₃ClNO₂]⁺ | Cleavage of amide C-N bond |

| 156 | [2-chloro-5-nitrophenyl]⁺ | [C₆H₃ClN]⁺ | Loss of CO from the benzoyl cation |

| 106 | [Benzylamine]⁺˙ | [C₇H₉N]⁺˙ | McLafferty-type rearrangement and cleavage |

| 91 | [Tropylium/Benzyl]⁺ | [C₇H₇]⁺ | Cleavage of benzylic C-N bond |

Electronic Absorption Spectroscopy (UV-Vis) in Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insights into its conjugated systems and chromophores. The UV-Vis spectrum of this compound is dominated by the electronic transitions within the 2-chloro-5-nitrobenzoyl moiety. libretexts.org

The key chromophore is the nitroaromatic system. Aromatic nitro compounds typically exhibit two characteristic absorption bands: researchgate.net

A high-intensity band at shorter wavelengths, corresponding to a π→π * transition. This involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzene ring, nitro group, and carbonyl group. For nitrobenzene, this band appears around 240-250 nm. iu.edu The presence of the chloro and amide substituents will modulate the exact position and intensity.

A low-intensity band at longer wavelengths, which is attributed to an n→π * transition. youtube.com This transition involves the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital. This transition is often broad and can be sensitive to solvent polarity. researchgate.net

The benzyl group itself has weak absorptions around 260 nm, which would likely be masked by the much stronger absorption of the nitroaromatic chromophore. Steric hindrance between the ortho-chloro substituent and the amide group could potentially force the carbonyl group slightly out of the plane of the benzene ring, which may lead to a slight decrease in molar absorptivity (hypochromic effect) and a shift to shorter wavelengths (hypsochromic or blue shift) compared to an unhindered analogue. acs.org

| Expected λmax (nm) | Transition Type | Associated Chromophore | Expected Intensity |

|---|---|---|---|

| ~240-260 | π→π | Conjugated 2-chloro-5-nitrobenzoyl system | High (ε > 10,000) |

| ~300-340 | n→π | Nitro group (NO₂) | Low (ε < 2,000) |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. While a specific crystal structure for this compound has not been reported, its solid-state architecture can be reliably predicted by examining the crystal structures of closely related molecules.

Analysis of analogous compounds, such as N′-(2-Chloro-5-nitrobenzylidene)isonicotinohydrazide and other nitro-substituted benzamides, reveals a strong tendency to form robust intermolecular hydrogen bonds. researchgate.net The primary interaction expected in the crystal lattice of this compound is a hydrogen bond between the amide N-H group (donor) and an oxygen atom of the nitro group from an adjacent molecule (acceptor).

| Interaction Type | Donor | Acceptor | Resulting Supramolecular Motif |

|---|---|---|---|

| Strong Hydrogen Bond | Amide (N-H) | Nitro Group Oxygen (O=N) | Dimers or Chains |

| Weak Hydrogen Bond | Aromatic/Methylene C-H | Nitro/Carbonyl Oxygen | 3D Network Stabilization |

| π-π Stacking | Aromatic Ring (π-system) | Aromatic Ring (π-system) | Parallel or Offset Stacking |

Computational Chemistry and Theoretical Investigations of N Benzyl 2 Chloro 5 Nitrobenzamide

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-Benzyl-2-chloro-5-nitrobenzamide, DFT calculations, typically using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry. These calculations provide the most stable conformation of the molecule by minimizing its energy. nih.govbohrium.com

The geometry of this compound is characterized by the spatial arrangement of its constituent atoms, including bond lengths, bond angles, and dihedral angles. The benzamide (B126) core consists of a benzene (B151609) ring substituted with a chloro group at the 2-position and a nitro group at the 5-position, with an N-benzyl group attached to the amide nitrogen. The presence of the bulky chloro and nitro groups influences the planarity of the benzene ring and the orientation of the benzyl (B1604629) group.

The electronic structure, also elucidated by DFT, reveals the distribution of electron density throughout the molecule. The electronegative chlorine and nitro groups act as electron-withdrawing groups, which significantly impacts the electron density on the benzamide ring. This, in turn, influences the molecule's reactivity and interaction with other molecules. The distribution of electron density is a key factor in determining the molecule's chemical behavior and biological activity.

Table 1: Representative Optimized Geometrical Parameters for Benzamide Derivatives (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.38 - 1.41 | 118 - 122 | - |

| C-N (amide) | 1.33 - 1.35 | - | 175 - 180 (trans) |

| C=O | 1.22 - 1.24 | - | - |

| N-C (benzyl) | 1.45 - 1.47 | - | - |

| C-Cl | 1.73 - 1.75 | - | - |

| C-N (nitro) | 1.47 - 1.49 | - | - |

Note: The values in this table are illustrative and based on typical DFT calculations for structurally related benzamide derivatives. Specific values for this compound would require dedicated computational studies.

Quantum Chemical Calculations of Spectroscopic Parameters and Reactivity Indices

Quantum chemical calculations are instrumental in predicting spectroscopic properties and reactivity indices. For this compound, these calculations can simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.nettandfonline.com The calculated vibrational frequencies in the IR spectrum can be compared with experimental data to confirm the molecular structure. Similarly, calculated NMR chemical shifts provide insights into the electronic environment of the hydrogen and carbon atoms. nih.gov

Reactivity indices, derived from the electronic structure, quantify the chemical reactivity of the molecule. Key indices include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating greater reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. mdpi.com

These parameters are crucial for understanding how this compound will behave in chemical reactions and biological systems.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.gov For this compound, the MEP map would illustrate regions of positive and negative electrostatic potential. The electron-rich areas, typically around the oxygen atoms of the carbonyl and nitro groups, are shown in red and represent sites for electrophilic attack. The electron-deficient regions, often around the hydrogen atoms of the amide and benzyl groups, are depicted in blue and indicate sites for nucleophilic attack. nih.gov

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. tandfonline.com For this compound, the electron-withdrawing nature of the chloro and nitro groups is expected to lower the energy of the LUMO, making the molecule a better electron acceptor.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Benzamide Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| Energy Gap (ΔE) | 4.4 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.1 |

| Electronegativity (χ) | 4.3 |

| Chemical Hardness (η) | 2.2 |

| Chemical Softness (S) | 0.45 |

| Electrophilicity Index (ω) | 4.2 |

Note: These values are for illustrative purposes and represent typical findings for substituted benzamides.

Conformational Analysis and Energy Profiling

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The rotation around the C-N amide bond and the N-C benzyl bond are of particular interest. udayton.edunih.gov Due to steric hindrance from the ortho-chloro group and the benzyl group, rotation around these bonds is restricted, leading to distinct, stable conformers.

In Silico Molecular Docking and Ligand-Target Interaction Modeling

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov For this compound, docking studies can identify potential biological targets and elucidate the nature of the ligand-protein interactions. These studies are crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. researchgate.netwalshmedicalmedia.com

The process involves placing the 3D structure of the ligand into the binding site of a target protein and calculating the binding energy for different orientations. The most favorable binding pose is the one with the lowest binding energy. The interactions between the ligand and the protein can be visualized, revealing key hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the amide group can act as a hydrogen bond donor and acceptor, while the aromatic rings can participate in π-π stacking interactions. The chloro and nitro substituents can also influence binding through specific interactions with the protein's active site. nih.gov

Medicinal Chemistry and Pharmacological Applications of N Benzyl 2 Chloro 5 Nitrobenzamide Derivatives

Antimicrobial Activity Studies

Benzamide (B126) derivatives, including those related to N-Benzyl-2-chloro-5-nitrobenzamide, have demonstrated a wide spectrum of biological effects, including antimicrobial, antibacterial, and antifungal properties. nanobioletters.com The scientific community is actively engaged in synthesizing and evaluating new benzamide compounds to explore their potential as antimicrobial agents. nanobioletters.com

Antibacterial Efficacy and Spectrum of Activity for Benzamide Derivatives

Research has shown that benzamide derivatives can be effective against a variety of bacterial strains. For instance, certain synthesized benzamide compounds have displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nanobioletters.comrsc.orgrsc.org

One study focused on the synthesis of twelve benzamide compounds and their subsequent evaluation for antibacterial activity. nanobioletters.com The results indicated that some of these compounds exhibited notable efficacy. For example, one compound showed a significant zone of inhibition against both Bacillus subtilis and Escherichia coli. nanobioletters.com Other derivatives also demonstrated good activity against these bacterial strains. nanobioletters.com The effectiveness of these compounds is thought to be related to their ability to penetrate the bacterial cell wall or their fit at the receptor site. nanobioletters.com

Another area of investigation involves benzamide-based inhibitors of the FtsZ protein, which is crucial for bacterial cell division. nih.gov A next-generation benzamide FtsZ inhibitor, TXH9179, has shown superior bactericidal potency against a broad range of clinical isolates of methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), including strains resistant to vancomycin (B549263) and linezolid. nih.gov This compound was found to be four times more potent than its predecessor, TXA707, against a library of 55 MSSA and MRSA clinical isolates. nih.gov

The following table summarizes the antibacterial activity of selected benzamide derivatives:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Compound 5a | B. subtilis | 25 | 6.25 |

| E. coli | 31 | 3.12 | |

| Compound 6b | E. coli | 24 | 3.12 |

| Compound 6c | B. subtilis | 24 | 6.25 |

| TXH9179 | MSSA & MRSA | Not Applicable | 4-fold more potent than TXA707 |

Data sourced from multiple studies. nanobioletters.comnih.gov

Antifungal Properties of Related Compounds

The antifungal potential of benzamide derivatives is also an active area of research. nanobioletters.com Some plant-derived amino acids, which are structurally related to benzamides, possess antifungal properties. nanobioletters.com

A study on the synthetic amide 2-chloro-N-phenylacetamide demonstrated its antifungal activity against strains of Aspergillus flavus. scielo.br The minimum inhibitory concentration (MIC) of this compound ranged from 16 to 256 µg/mL, and the minimum fungicidal concentration (MFC) was between 32 and 512 µg/mL. scielo.br This indicates the potential of such compounds as antifungal agents. However, it's important to note that not all benzamide derivatives show significant antifungal activity. For example, a series of 2-benzylidene-3-oxobutanamide derivatives did not display notable activity against fungal strains like Cryptococcus neoformans and Candida albicans. nih.gov

Proposed Mechanisms of Antimicrobial Action

The mechanisms by which benzamide derivatives exert their antimicrobial effects are varied. One of the key mechanisms identified is the inhibition of the FtsZ protein in bacteria. nih.gov FtsZ is a crucial protein in bacterial cell division, and its inhibition disrupts this process, leading to bacterial cell death. nih.gov Benzamide-based agents target a specific cleft in the S. aureus FtsZ protein. nih.gov

Another proposed mechanism involves the perturbation of the bacterial cell membrane. rsc.orgrsc.org Studies on benzothiazole (B30560) derivatives bearing an amide moiety have suggested that these compounds can disrupt the integrity of the bacterial cell membrane. rsc.orgrsc.org Furthermore, some of these derivatives may also have an intracellular mode of action by binding to DNA. rsc.orgrsc.org The electronic and lipophilic properties of the phenyl ring in these compounds significantly influence their antimicrobial activity. rsc.orgrsc.org

Anticancer and Antiproliferative Investigations

In addition to their antimicrobial properties, derivatives of this compound are being explored for their potential as anticancer agents.

Inhibition of Tubulin Polymerization as a Mechanism of Action

A significant mechanism through which some benzamide derivatives exhibit anticancer activity is the inhibition of tubulin polymerization. nih.gov Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are critical for cell division. The disruption of tubulin polymerization can lead to cell cycle arrest and apoptosis (programmed cell death).

A new class of benzimidazole (B57391) derivatives has been designed and synthesized as tubulin polymerization inhibitors. nih.gov One of these compounds, 7n, was found to inhibit tubulin polymerization with an IC50 of 5.05 µM. nih.gov This compound also caused a dose-dependent arrest of the G2/M phase of the cell cycle. nih.gov

Cytotoxicity Against Cancer Cell Lines

Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines.

For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising anticancer target. nih.govresearchgate.net Inhibition of this complex has been shown to decrease cell survival in non-small cell lung cancer cells. nih.gov

In another study, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized. nih.gov While this particular study focused on their antidiabetic potential, the structural similarity to this compound suggests a potential for similar biological activities.

The cytotoxic effects of various benzamide derivatives have been evaluated against different cancer cell lines. The table below presents the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for selected compounds against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound 7n | SK-Mel-28 | 2.55 - 17.89 |

| Compound 7u | SK-Mel-28 | 2.55 - 17.89 |

| Hydrazone 1e | A-549 | 13.39 |

| Oxadiazole 2l | MDA-MB-231 | 22.73 |

Data sourced from multiple studies. nih.govmdpi.com

These findings highlight the potential of this compound derivatives as a scaffold for the development of new anticancer agents. Further research is needed to optimize their efficacy and understand their mechanisms of action more comprehensively.

Anti-Angiogenic Activity in Preclinical Models

The development of new blood vessels, a process known as angiogenesis, is a critical factor in tumor growth and metastasis. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Derivatives of N-benzylbenzamide have emerged as a class of compounds with potential anti-angiogenic properties. researchgate.net These compounds are often investigated for their ability to interfere with tubulin polymerization, a crucial process for cell division and migration, which are fundamental to the formation of new blood vessels. researchgate.net

Research into novel N-benzylbenzamide derivatives has demonstrated that certain compounds in this class can exhibit significant antiproliferative activities against various cancer cell lines. researchgate.net Mechanism studies have revealed that these molecules can bind to the colchicine (B1669291) binding site on tubulin, leading to the disruption of microtubule dynamics. This disruption not only induces cell cycle arrest and apoptosis in cancer cells but also displays potent anti-vascular activity, effectively decreasing microvessel density in preclinical tumor models. researchgate.net For instance, some novel dihydro-1H-indene derivatives, which are structurally related to N-benzylbenzamides, were designed as tubulin polymerization inhibitors and showed anti-angiogenic effects. researchgate.net Similarly, certain 2-aminobenzimidazole (B67599) derivatives have been synthesized and evaluated for their anti-angiogenic and anti-lymphangiogenic activities, further highlighting the potential of related heterocyclic scaffolds in this therapeutic area. nih.gov While direct studies on this compound are limited, the consistent anti-angiogenic and anti-vascular activities observed in its close analogues suggest that it may serve as a valuable scaffold for developing new anti-cancer agents that target tumor vasculature. researchgate.net

Enzyme Inhibition and Modulation of Biological Pathways

Photosynthetic Electron Transport Inhibition in Biological Systems

N-benzylbenzamide derivatives, specifically N-benzylsalicylamides which share a core structural similarity, have been identified as potent inhibitors of photosynthetic electron transport (PET) in biological systems like spinach chloroplasts. researchgate.net The inhibitory activity of these compounds is quantified by the IC50 value, which represents the concentration required to inhibit 50% of the PET rate.

Studies on a series of sixty-one ring-substituted N-benzylsalicylamides revealed a wide range of inhibitory potencies, with IC50 values from 2.0 to 425.3 μmol/L. researchgate.net This research demonstrated that the inhibition of PET is a key mechanism of action for this class of compounds. The efficiency of these inhibitors is closely linked to their physicochemical properties, particularly lipophilicity and the electronic characteristics of the substituents on both the acyl and benzylamide portions of the molecule. researchgate.net The interruption of photosynthetic electron transport occurs due to the interaction of these compounds with components of photosystem II. researchgate.net

Several compounds from the N-benzylsalicylamide series exhibited PET inhibitory activity comparable to the standard herbicide Diuron (IC50 = 1.9 μmol/L). researchgate.net This highlights the potential of the N-benzylbenzamide scaffold in the development of new agents targeting photosynthetic organisms.

Table 1: Inhibition of Photosynthetic Electron Transport (PET) by selected N-Benzylsalicylamide Derivatives

| Compound | Substituents | IC50 (μmol/L) |

|---|---|---|

| N-(3,4-dichlorobenzyl)-2-hydroxy-5-nitrobenzamide | Acyl: 2-OH, 5-NO2; Benzyl (B1604629): 3,4-Cl | 2.0 |

| 3,5-dibromo-N-(3,4-dichlorobenzyl)-2-hydroxybenzamide | Acyl: 2-OH, 3,5-Br; Benzyl: 3,4-Cl | 2.3 |

| 3,5-dibromo-N-(4-chlorobenzyl)-2-hydroxybenzamide | Acyl: 2-OH, 3,5-Br; Benzyl: 4-Cl | 2.6 |

| Diuron (Standard) | - | 1.9 |

Data sourced from ResearchGate. researchgate.net

Other Enzyme Inhibition Profiles and Pharmacological Target Engagement

Beyond photosynthesis, derivatives of N-benzylbenzamide have been investigated for their ability to inhibit a variety of other enzymes, indicating a broad potential for pharmacological applications.

α-Glucosidase and α-Amylase Inhibition: A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic potential through the inhibition of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. nih.gov The results showed that these compounds possessed moderate to potent inhibitory activity against both enzymes. One derivative, bearing a 2-methyl-5-nitrophenyl substituent on the amide nitrogen, was particularly active, showing inhibitory potential several times that of the standard drug, acarbose. nih.gov

Lipoxygenase (LOX) Inhibition: Certain N-benzyl nitrone derivatives have been tested for their ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways. mdpi.com The most potent of these compounds, which featured a 2,4-difluorophenyl motif, demonstrated significant LOX inhibition with an IC50 value of 10 μM. mdpi.com This suggests a potential anti-inflammatory application for appropriately substituted N-benzylbenzamide analogues.

6-Phosphogluconate Dehydrogenase (6PGD) Inhibition: As a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, 6-phosphogluconate dehydrogenase (6PGD) is a target for cancer therapy. N-(1,3,4-thiadiazol-2-yl)amide derivatives, which can be considered bioisosteres of N-benzylbenzamides, have been identified as uncompetitive inhibitors of 6PGD. acs.orgacs.org Structure-activity relationship studies led to the discovery of compounds with significant potency against 6PGD, with IC50 values in the low micromolar range. acs.orgacs.org

Table 2: Enzyme Inhibition by N-Benzylbenzamide Analogues

| Compound Class | Target Enzyme | Key Derivative/Substituent | IC50 Value |

|---|---|---|---|

| 2-chloro-5-sulfamoyl-4-nitrobenzamides | α-Amylase | N-(2-methyl-5-nitrophenyl) | 0.90 ± 0.31 μM |

| N-benzyl nitrones | Lipoxygenase (LOX) | 2,4-difluorophenyl motif | 10 μM |

| N-(1,3,4-thiadiazol-2-yl)amides | 6-Phosphogluconate Dehydrogenase (6PGD) | [1,1'-biphenyl]-4-yl substituent | 4.1 ± 0.7 μM |

Data sourced from PubMed Central and the American Chemical Society. nih.govmdpi.comacs.org

Structure-Activity Relationship (SAR) Analysis for this compound Analogues

Impact of Aromatic Substituents on Biological Potency

The biological activity of N-benzylbenzamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies have provided valuable insights into optimizing the potency of these compounds for various therapeutic targets.

In the context of photosynthetic electron transport (PET) inhibition , the activity of N-benzylsalicylamides increases with both the lipophilicity of the compound and the electron-withdrawing nature of the substituents on the acyl and benzylamide fragments. researchgate.net The electronic properties of substituents on the acyl ring (corresponding to the 2-chloro-5-nitrobenzoyl part of the target compound) were found to have a more significant contribution to the inhibitory activity than those on the benzylamide ring. researchgate.net

For α-glucosidase and α-amylase inhibition , SAR studies on 2-chloro-5-sulfamoyl-4-nitrobenzamide derivatives revealed that the presence of both an electron-donating group (like methyl) and an electron-withdrawing group (like nitro) on the N-phenyl ring significantly enhanced inhibitory activity. nih.gov

In the case of lipoxygenase (LOX) inhibition by N-benzyl nitrones, the presence of electronegative fluorine atoms on the aromatic ring was crucial for potency. A derivative with two fluorine atoms was a more potent inhibitor than one with a single fluorine, which in turn was more active than the unsubstituted analogue. mdpi.com This suggests that substituents that increase electronegativity and have low bulk can enhance inhibitory activity. mdpi.com

For 6-phosphogluconate dehydrogenase (6PGD) inhibitors , SAR analysis showed that replacing a 4-nitrobenzoyl group with a 4-nitrophenylacetyl group increased potency. acs.org Further optimization revealed that specific substituents on the phenyl ring of the phenylacetyl moiety, such as 3,4-dichloro or a biphenyl (B1667301) group, could significantly improve potency against the enzyme. acs.orgacs.org

Role of the N-Benzyl Moiety in Pharmacological Activity

The N-benzyl group is a critical structural feature that plays a significant role in the pharmacological activity of this class of compounds. Its orientation, flexibility, and substituents directly influence how the molecule interacts with its biological target.

In studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as deubiquitinase inhibitors, the N-benzyl fragment was found to be a key component for activity. researchgate.net Similarly, in the development of inhibitors for the Keap1-Nrf2 protein-protein interaction, benzylic analogues were prepared to modulate the flexibility of the substituent. Interestingly, an N-benzyloxy analogue showed a four-fold improvement in inhibitory activity compared to a simple N-phenyl analogue, highlighting the importance of the specific linker and orientation of the benzyl group. nih.gov However, simply increasing the linker length with an N-benzylmethylamine group did not lead to a gain in potency, indicating that the interaction is highly specific. nih.gov

Furthermore, research on 6PGD inhibitors showed that the integrity of the benzyl group is important. Introducing substituents onto the methylene (B1212753) bridge of the benzyl group resulted in a loss of inhibitory potency, suggesting that this position is sensitive to steric hindrance or that the unsubstituted methylene is optimal for binding. acs.orgacs.org These findings collectively underscore the crucial role of the N-benzyl moiety in defining the pharmacological profile of these molecules, serving as a key handle for optimization and interaction with biological targets.

Design Principles for Optimizing Bioactivity and Selectivity

The optimization of this compound derivatives as biologically active agents hinges on systematic structural modifications to enhance their interaction with specific biological targets while minimizing off-target effects. The core structure, consisting of a substituted benzamide moiety linked to a benzyl group, offers multiple points for chemical alteration. Research into related compounds, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, provides valuable insights into the structure-activity relationships (SAR) that govern their bioactivity.

One key design principle involves the strategic placement of electron-donating and electron-withdrawing groups on the phenyl ring of the N-benzyl portion. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives evaluated for their antidiabetic potential, the presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the N-phenyl ring was found to significantly enhance the inhibitory activity against α-glucosidase and α-amylase. nih.gov Specifically, compound 5o (2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) emerged as a highly potent inhibitor. nih.gov This suggests that a specific electronic distribution on the N-aryl ring is crucial for optimal interaction with the enzyme's active site.

Furthermore, the position of substituents on the N-phenyl ring plays a critical role in determining the selectivity and potency of these derivatives. Studies have shown that substituents at the meta position of the phenyl ring can be particularly favorable for α-glucosidase inhibitory activity. nih.gov This highlights the importance of the three-dimensional arrangement of the molecule within the binding pocket of the target protein. Molecular docking studies have further corroborated these findings, revealing that these compounds can engage in hydrogen bonding, electrostatic, and hydrophobic interactions with key residues in the active site. nih.gov

In the context of antitubercular agents, optimization of a related N-benzyl-5-nitrofuran-2-carboxamide scaffold demonstrated that modifications at the benzylic carbon could significantly impact both potency and safety. nih.gov The introduction of an α,α-dimethylbenzyl moiety led to a substantial improvement in metabolic stability in mouse liver microsomes and a better pharmacokinetic profile. nih.gov This underscores the importance of considering pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) early in the design process to develop drug-like candidates.

The following interactive table summarizes the structure-activity relationship data for a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as α-glucosidase and α-amylase inhibitors.

| Compound | R Group (Substituent on N-phenyl) | α-Glucosidase IC50 (µM) nih.gov | α-Amylase IC50 (µM) nih.gov |

| 5o | 2-CH₃-5-NO₂ | 10.75 ± 0.52 | 0.90 ± 0.31 |

| 5b | 4-CH₃ | Not specified | 5.30 ± 1.23 |

| 5m | 3-NO₂ | Not specified | 1.52 ± 0.84 |

| 5p | 2-CH₃-4-NO₂ | Not specified | 2.10 ± 0.52 |

| Acarbose (Standard) | - | 39.48 ± 0.80 | 5.60 ± 0.30 |

Preclinical Evaluation of Therapeutic Potential and Mechanistic Insights

The preclinical evaluation of this compound derivatives and their analogs involves a combination of in vitro and in silico methods to assess their therapeutic potential and elucidate their mechanisms of action.

In vitro studies are fundamental to determining the biological activity of these compounds. For the 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide series, researchers performed enzyme inhibition assays to quantify their potency against α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. nih.gov The most potent compounds from this series exhibited significantly lower IC50 values compared to the standard drug, acarbose, indicating their potential as antidiabetic agents. nih.gov In another study on N-(1,3,4-thiadiazol-2-yl)amide derivatives with a nitrobenzamide component, in vitro enzymatic assays were used to screen for inhibitors of 6-phosphogluconate dehydrogenase (6PGD), a potential anticancer target. acs.orgacs.org

Cytotoxicity assays are another critical component of preclinical evaluation to determine the therapeutic window of these compounds. For example, the antitubercular N-benzyl-5-nitrofuran-2-carboxamide analogs were tested against Vero cells to assess their toxicity towards mammalian cells. nih.gov A high selectivity index (the ratio of cytotoxicity to bioactivity) is a desirable characteristic for a drug candidate.

Mechanistic insights are often gained through a combination of experimental and computational approaches. Molecular docking simulations have been instrumental in visualizing the binding modes of these derivatives within the active sites of their target enzymes. nih.gov These studies have helped to rationalize the observed SAR and guide further optimization. For instance, docking studies of the antidiabetic derivatives revealed key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. nih.gov

Kinetic analysis can further define the mechanism of inhibition. For the 6PGD inhibitor 19n , a derivative containing a nitro-amide moiety, Lineweaver-Burk plots indicated an uncompetitive mode of inhibition with respect to both the substrate and the cofactor NADP+. acs.orgacs.org This suggests that the inhibitor binds to the enzyme-substrate complex. Further mechanistic studies revealed that this compound disrupts the oligomerization of 6PGD in a substrate-dependent manner. acs.orgacs.org

The preclinical evaluation of these derivatives also extends to assessing their effects in cellular models. For instance, potent 6PGD inhibitors were evaluated for their ability to suppress the proliferation of cancer cell lines, such as A549 and Huh7 cells. acs.orgacs.org Such studies provide a crucial link between enzyme inhibition and cellular effects, strengthening the rationale for their therapeutic application.

The following interactive table provides a summary of the preclinical evaluation data for selected N-benzylbenzamide derivatives and related compounds.

| Compound | Target/Activity | In Vitro Potency | Cellular Activity/In Vivo Findings | Mechanistic Insights |

| 5o (2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) | α-Glucosidase/α-Amylase Inhibition | α-Glucosidase IC50: 10.75 µM; α-Amylase IC50: 0.90 µM nih.gov | Not reported | Binds to active site via hydrogen bonding and hydrophobic interactions. nih.gov |

| JSF-4088 (N-(2-methoxybenzyl)-5-nitrofuran-2-carboxamide analog) | Antitubercular | MIC against M. tuberculosis: 0.019 µM; CC50 (Vero cells): >120 µM nih.gov | Improved mouse liver microsomal stability and pharmacokinetic profile. nih.gov | Nitro moiety likely undergoes intrabacterial metabolic reduction. nih.gov |

| 19n (N-(1,3,4-thiadiazol-2-yl)amide derivative) | 6PGD Inhibition | IC50: 5.1 µM acs.orgacs.org | Suppressed proliferation of A549 and Huh7 cancer cells. acs.orgacs.org | Uncompetitive inhibitor; disrupts 6PGD oligomerization. acs.orgacs.org |

Chemical Derivatization and Functionalization Strategies for N Benzyl 2 Chloro 5 Nitrobenzamide

Amide Nitrogen Functionalization for Enhanced Properties

The amide nitrogen in N-Benzyl-2-chloro-5-nitrobenzamide represents a key site for structural modification to influence the compound's physicochemical and biological properties. While direct studies on the N-functionalization of this specific molecule are not widely reported, strategies employed for analogous N-benzylbenzamides can be extrapolated.

One primary approach involves the N-alkylation or N-arylation of the amide nitrogen. This can be achieved under basic conditions to deprotonate the amide, followed by reaction with an appropriate alkyl or aryl halide. Such modifications can significantly alter the steric and electronic environment around the amide bond, potentially impacting its rotational barrier and interaction with biological targets. For instance, the introduction of bulkier substituents on the nitrogen could enhance selectivity for certain receptors or enzymes.

Another strategy is the introduction of functional groups onto the benzyl (B1604629) moiety's nitrogen. This could involve reactions such as acylation to introduce additional carbonyl groups, or sulfonylation to attach sulfonyl moieties. These modifications can modulate properties like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles. A study on related N-benzylbenzamide derivatives has shown that such modifications can lead to potent and selective inhibitors of enzymes like butyrylcholinesterase. nih.gov

Furthermore, the amide bond itself can be a target. While challenging, hydrolysis of the amide bond to yield 2-chloro-5-nitrobenzoic acid and benzylamine (B48309) is a possible transformation under acidic or basic conditions. guidechem.com This would essentially be a de-functionalization step but could be useful in a multi-step synthesis or for creating a library of related compounds.

Table 1: Potential Amide Nitrogen Functionalization Reactions

| Reaction Type | Reagents and Conditions | Potential Product | Purpose of Functionalization |

|---|---|---|---|

| N-Alkylation | Base (e.g., NaH), Alkyl halide (R-X) | N-Alkyl-N-benzyl-2-chloro-5-nitrobenzamide | Modify steric bulk and lipophilicity |

| N-Acylation | Acyl chloride (RCOCl), Base | N-Acyl-N-benzyl-2-chloro-5-nitrobenzamide | Introduce hydrogen bond acceptors, alter electronic properties |

| N-Sulfonylation | Sulfonyl chloride (RSO₂Cl), Base | N-Sulfonyl-N-benzyl-2-chloro-5-nitrobenzamide | Enhance solubility and metabolic stability |

| Amide Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH), Heat | 2-Chloro-5-nitrobenzoic acid and Benzylamine | Precursor for further synthesis |

Aromatic Ring Functionalization: Strategies for Chlorine and Nitro Group Transformations

The aromatic ring of this compound is adorned with two key functional groups, a chlorine atom and a nitro group, which are amenable to a variety of transformations. These modifications can dramatically alter the electronic properties and substitution pattern of the aromatic core.

The nitro group is a versatile functional handle. A primary transformation is its reduction to an amino group (-NH₂). This can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. The resulting N-Benzyl-2-chloro-5-aminobenzamide would be a valuable intermediate for further derivatization, such as diazotization followed by substitution (Sandmeyer reaction) to introduce a range of other functional groups (e.g., -OH, -CN, -Br).

The chlorine atom , being on an electron-deficient aromatic ring activated by the nitro group, is susceptible to nucleophilic aromatic substitution (SNAr) . Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the chlorine atom. The reaction conditions would typically involve heating in a suitable solvent. This strategy allows for the introduction of a wide array of substituents at the 2-position of the benzamide (B126) ring.

Furthermore, it is conceivable that under specific conditions, both the nitro and chloro groups could be manipulated. For example, reduction of the nitro group followed by intramolecular cyclization could lead to the formation of heterocyclic systems.

Table 2: Potential Aromatic Ring Functionalization Reactions

| Target Group | Reaction Type | Reagents and Conditions | Potential Product | Purpose of Functionalization |

|---|---|---|---|---|

| Nitro Group | Reduction | H₂, Pd/C or SnCl₂, HCl | N-Benzyl-5-amino-2-chlorobenzamide | Introduction of a nucleophilic amino group for further derivatization |

| Chlorine Atom | Nucleophilic Aromatic Substitution | NaOR, heat or NaSR, heat or R₂NH, heat | N-Benzyl-2-alkoxy-5-nitrobenzamide or N-Benzyl-2-(alkylthio)-5-nitrobenzamide or N-Benzyl-2-(dialkylamino)-5-nitrobenzamide | Introduction of diverse functional groups at the 2-position |

| Nitro Group (after reduction) | Diazotization and Sandmeyer Reaction | 1. NaNO₂, HCl; 2. CuX (X = Cl, Br, CN) | N-Benzyl-2,5-dihalobenzamide or N-Benzyl-2-chloro-5-cyanobenzamide | Versatile introduction of various substituents |

Development of Analytical Derivatization Methods for Detection and Separation

The development of sensitive and selective analytical methods is crucial for the detection and quantification of this compound and its metabolites or derivatives in various matrices. Derivatization is a common strategy to enhance the detectability of a compound by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

For gas chromatography , which often requires volatile and thermally stable analytes, derivatization of the amide proton might be necessary. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), could be employed to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. This would increase the volatility and improve the chromatographic peak shape.

For high-performance liquid chromatography (HPLC) , derivatization can be used to introduce a chromophore or fluorophore to enhance UV-Vis or fluorescence detection, respectively. If the nitro group is reduced to an amine, the resulting amino group can be readily derivatized. For instance, reaction with dansyl chloride would yield a highly fluorescent derivative, allowing for trace-level detection. Similarly, reaction with a UV-active reagent could enhance the molar absorptivity for more sensitive UV detection.

These derivatization methods not only improve detection limits but can also aid in the separation of closely related compounds by altering their chromatographic retention behavior. The choice of derivatization reagent and method would depend on the analytical technique being used and the specific requirements of the analysis.

Table 3: Potential Analytical Derivatization Methods

| Analytical Technique | Derivatization Strategy | Reagent | Purpose |

|---|---|---|---|

| Gas Chromatography (GC) | Silylation of amide N-H | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability |

| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Fluorescent labeling of the amino group (after nitro reduction) | Dansyl chloride | Introduce a fluorophore for enhanced sensitivity |

| High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection | UV-active labeling of the amino group (after nitro reduction) | 2,4-Dinitrofluorobenzene (DNFB) | Introduce a strong chromophore for enhanced UV absorbance |

Future Directions and Emerging Research Avenues for N Benzyl 2 Chloro 5 Nitrobenzamide

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future synthesis of N-Benzyl-2-chloro-5-nitrobenzamide and its derivatives will likely focus on improving efficiency, reducing environmental impact, and increasing molecular diversity. Current synthetic routes typically involve the amidation of a 2-chloro-5-nitrobenzoyl chloride precursor with benzylamine (B48309). While effective, these methods can be enhanced.

Future research will likely explore:

Greener Solvents and Catalysts: Moving away from traditional, often hazardous solvents like dimethylformamide (DMF) towards more sustainable options is a key goal. Research into the use of greener solvents, such as ionic liquids or deep eutectic solvents, could offer improved reaction conditions and easier product purification. The influence of protic solvents like ethanol (B145695) versus aprotic solvents like DMSO has been shown to significantly affect product outcomes in related nitrobenzamide syntheses, suggesting that solvent choice is a critical parameter for optimization. mdpi.com

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, better reaction control, higher yields, and easier scalability. Implementing flow chemistry for the synthesis of this compound could streamline its production for research and potential commercial purposes.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. Exploring microwave-assisted protocols for the key acylation step could provide a more rapid and efficient route to the target compound and its analogues.

A comparative table of potential synthetic approaches is presented below.

| Methodology | Potential Advantages | Research Focus | Relevant Findings from Related Compounds |

| Green Chemistry | Reduced environmental impact, improved safety, potential for novel reactivity. | Screening of biodegradable solvents and reusable catalysts. | Solvent choice (e.g., ethanol vs. DMSO) can dictate reaction pathways, leading to either amide or amidoxime (B1450833) formation. mdpi.com |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters, higher yields. | Optimization of reactor design, residence time, and temperature for continuous production. | --- |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, improved energy efficiency, often higher yields. | Development of specific microwave protocols for the amidation step. | --- |

| One-Pot Synthesis | Increased operational simplicity, reduced waste, time and cost savings. | Designing a sequential reaction cascade from 2-chloro-5-nitrobenzoic acid. | Multi-step synthesis of related benzamides has been achieved from a benzoic acid precursor. nih.gov |

Advanced Structural-Biological Studies for Deeper Mechanistic Understanding

To fully exploit the therapeutic potential of this compound, a comprehensive understanding of its interactions with biological targets at a molecular level is essential. Future research will need to employ a suite of advanced analytical techniques.

X-ray Crystallography: Obtaining a high-resolution crystal structure of this compound co-complexed with a target protein is the gold standard for understanding binding modes. This provides precise information about the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that govern its biological activity. For related ligands, X-ray diffraction has been crucial in determining the tetrahedral structure of their metal complexes. mdpi.com

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes that are difficult to crystallize, cryo-EM has become an invaluable tool for structure determination. This could be particularly relevant if this compound is found to target large enzymatic assemblies or membrane proteins.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as Saturation Transfer Difference (STD) NMR and WaterLOGSY, can identify ligand binding to a target protein and map the parts of the ligand that are in close contact with the receptor, even in the absence of a high-resolution structure. 1H NMR and 13C NMR are already standard for structural elucidation of related benzamides. nih.gov

Biophysical Techniques: Methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide quantitative data on binding affinity (Kd), stoichiometry, and the thermodynamics of the interaction, offering a more complete picture of the binding event.

Rational Design and Synthesis of Next-Generation Analogues for Targeted Applications

The core structure of this compound serves as a scaffold that can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties. This process of rational design is central to modern medicinal chemistry.

Future efforts in this area will include:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the benzamide (B126) and benzyl (B1604629) rings is crucial. For example, in related series, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring has been shown to significantly influence inhibitory activity against specific enzymes. nih.govacs.org A focused library of analogues would be synthesized to probe the effects of different functional groups at various positions.

Bioisosteric Replacement: Key functional groups, such as the nitro group or the chlorine atom, could be replaced with bioisosteres to modulate the compound's electronic properties, solubility, and metabolic stability while retaining or improving biological activity. For instance, replacing the nitro group with a sulfone or a cyano group could be explored.

Scaffold Hopping: This strategy involves replacing the central benzamide core with different chemical scaffolds while maintaining the key pharmacophoric features. This can lead to the discovery of novel intellectual property and compounds with entirely different physical properties.

| Modification Strategy | Objective | Example from Related Compounds |